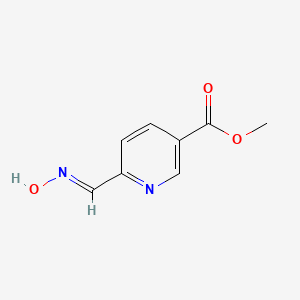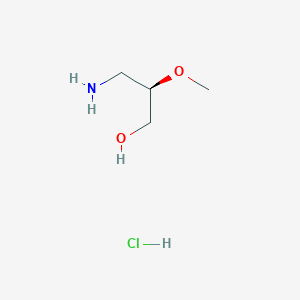
2-Octadecylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecylguanidine is a long-chain alkylguanidine compound with the molecular formula C19H41N3. It is known for its amphiphilic properties, which make it useful in various industrial and scientific applications. This compound is often studied for its potential roles in medical research, particularly in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylguanidine typically involves the reaction of octadecylamine with cyanamide or its derivatives under controlled conditions. One common method includes the use of thiourea derivatives as guanidylating agents, which react with octadecylamine to form the desired guanidine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the guanidine group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Octadecylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives.
Scientific Research Applications
2-Octadecylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It has been studied for its potential role in modulating biological processes, including enzyme inhibition.
Medicine: Research has explored its potential in drug development, particularly for cancer treatment.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Octadecylguanidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interact with cell membranes due to its amphiphilic nature, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: A precursor in the synthesis of 2-Octadecylguanidine.
Guanidine: A simpler guanidine compound with similar basic properties.
N-octadecylguanidine hydrochloride: A salt form with similar applications.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surface activity, such as in surfactants and lubricants. Its ability to interact with biological membranes also sets it apart from simpler guanidine compounds .
Properties
CAS No. |
23604-21-9 |
|---|---|
Molecular Formula |
C19H42ClN3 |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
2-octadecylguanidine;hydrochloride |
InChI |
InChI=1S/C19H41N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h2-18H2,1H3,(H4,20,21,22);1H |
InChI Key |
WPUFMGPAQNCUGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=C(N)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C(N)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one](/img/structure/B1654412.png)



![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)




